

Application Notes and Protocols for Copper-Catalyzed Diazo Transfer Reactions

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Compound of Interest

Compound Name: *1H-Imidazole-1-sulfonyl azide*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for copper-catalyzed diazo transfer reactions, a versatile and powerful tool in modern organic synthesis. These reactions are instrumental in the construction of complex molecular architectures and are of significant interest in the field of drug development.

Introduction

Copper-catalyzed diazo transfer reactions involve the transfer of a diazo group ($=N_2$) from a diazo donor to an acceptor molecule, typically an active methylene compound, an amine, or an alkyne, facilitated by a copper catalyst. The resulting diazo compounds are highly valuable synthetic intermediates, serving as precursors to carbenes and carbenoids, which can undergo a wide array of transformations including cyclopropanation, C-H insertion, and the formation of various heterocyclic systems.^{[1][2]} The use of copper as a catalyst is advantageous due to its low cost, low toxicity, and abundance compared to other transition metals like rhodium or palladium.

Applications in Organic Synthesis and Drug Development

Copper-catalyzed diazo transfer reactions have found broad applicability in the synthesis of diverse molecular scaffolds.

- **Synthesis of Triazoles:** The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," often utilizes azides generated in situ from primary amines via a copper-catalyzed diazo transfer.^[3] This methodology allows for the efficient one-pot synthesis of 1,2,3-triazoles, which are important pharmacophores found in numerous therapeutic agents.^{[4][5]}
- **Formation of α -Diazoketones:** These compounds are versatile building blocks in organic synthesis. Copper-catalyzed diazo transfer to β -dicarbonyl compounds provides a direct route to α -diazo- β -dicarbonyl compounds, which can then undergo various transformations.^{[6][7]} A notable application is the synthesis of α -diazoketones from 1,3-diketones through a tandem Regitz diazo transfer and C-C bond cleavage.^[7]
- **Cyclopropanation:** Copper carbenoids, generated from the reaction of copper catalysts with diazo compounds, readily react with olefins to form cyclopropanes. This reaction is a powerful tool for the construction of three-membered rings, which are present in many natural products and pharmaceuticals. Enantioselective versions of this reaction have been developed using chiral ligands.^{[8][9][10]}
- **C-H Insertion Reactions:** The insertion of a copper carbene into a C-H bond is a highly attractive transformation as it allows for the direct functionalization of unactivated C-H bonds. Intramolecular versions of this reaction have been used to synthesize various cyclic compounds, including cyclopentanones and lactones.^{[11][12]}
- **Synthesis of Allenes:** Copper-catalyzed coupling of terminal alkynes with α -substituted- α -diazoesters can lead to the formation of substituted allenates, which are valuable intermediates in organic synthesis.^[13]

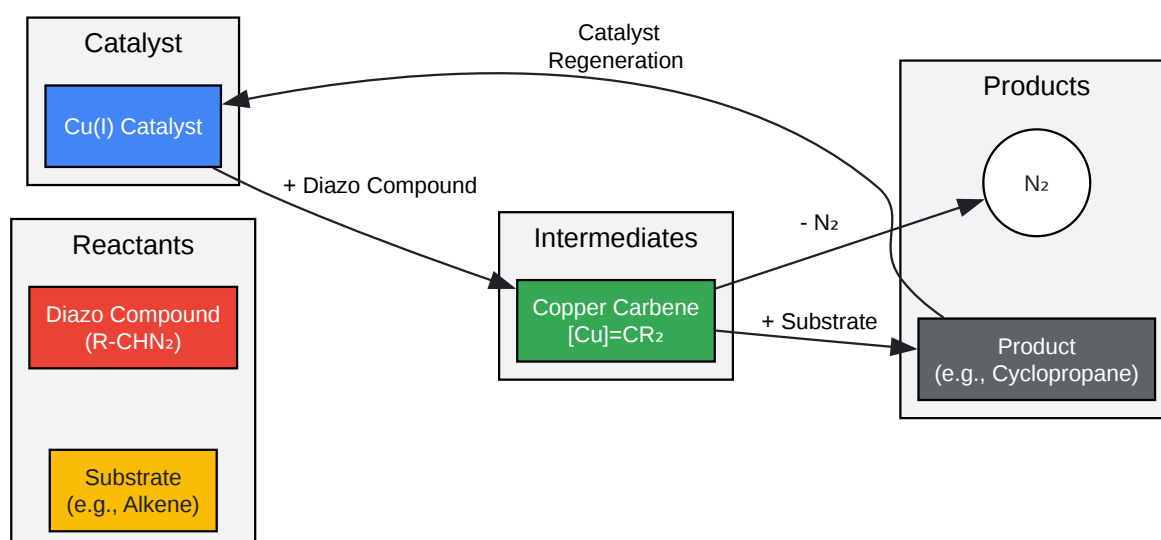
Reaction Mechanisms

The mechanism of copper-catalyzed diazo transfer reactions generally involves the formation of a copper carbene intermediate.^[1] The catalytic cycle can be broadly described by the following steps:

- **Catalyst Activation:** A copper(I) species is often the active catalyst. If a copper(II) precursor is used, it may be reduced in situ.

- **Carbene Formation:** The copper(I) catalyst reacts with the diazo compound, leading to the extrusion of dinitrogen and the formation of a copper carbene intermediate.
- **Carbene Transfer:** The copper carbene then transfers the carbene fragment to the substrate, for example, an alkene to form a cyclopropane or a C-H bond to form an insertion product.
- **Catalyst Regeneration:** Upon carbene transfer, the copper catalyst is regenerated and can enter another catalytic cycle.

A generalized mechanistic pathway is depicted below:



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Caption: Generalized catalytic cycle for copper-catalyzed carbene transfer.

Experimental Protocols

Protocol 1: One-Pot Copper-Catalyzed Diazo Transfer and Azide-Alkyne Cycloaddition

This protocol describes a convenient one-pot procedure for the synthesis of a triazole from a primary amine, a diazo transfer reagent, and a terminal alkyne. This method avoids the

isolation of potentially hazardous azide intermediates.[3]

Materials:

- Primary amine (1.0 mmol)
- Trifluoromethanesulfonyl azide (TfN₃) solution (1.1 mmol)
- Terminal alkyne (1.0 mmol)
- Copper(II) sulfate (CuSO₄) (0.02 mmol, 2 mol%)
- Sodium ascorbate (0.1 mmol, 10 mol%)
- Dichloromethane (CH₂Cl₂)
- Water

Procedure:

- To a solution of the primary amine (1.0 mmol) in a 1:1 mixture of CH₂Cl₂ and water (10 mL), add CuSO₄ (0.02 mmol).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add the solution of TfN₃ (1.1 mmol) to the reaction mixture over 10 minutes.
- Stir the reaction at room temperature for 4 hours. Monitor the reaction by TLC until the amine is completely consumed.
- Add the terminal alkyne (1.0 mmol) to the reaction mixture.
- Add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol in 1 mL of water).
- Stir the reaction mixture vigorously at room temperature for 12 hours.
- After completion of the reaction (monitored by TLC), dilute the mixture with CH₂Cl₂ (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired triazole.

Protocol 2: Copper-Catalyzed Synthesis of α -Diazoketones from 1,3-Diketones

This protocol details the synthesis of an α -diazoketone from a 1,3-diketone via a tandem Regitz diazo transfer and C-C bond cleavage reaction.^[7]

Materials:

- 1,3-Diketone (1.0 mmol)
- Tosyl azide (TsN_3) (1.2 mmol)
- Methylamine (2.0 mmol, as a solution in ethanol)
- Ethanol (EtOH) (5 mL)

Procedure:

- In a round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in ethanol (5 mL).
- Add tosyl azide (1.2 mmol) to the solution.
- Add the methylamine solution (2.0 mmol) dropwise to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
- Upon completion, remove the solvent under reduced pressure.
- Add water (10 mL) to the residue and extract with ethyl acetate (3 x 15 mL).

- Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na_2SO_4 .
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the α -diazoketone.

Protocol 3: Enantioselective Copper-Catalyzed Cyclopropanation

This protocol describes the asymmetric cyclopropanation of an alkene using a diazoacetate, catalyzed by a chiral copper-bis(oxazoline) complex.[8]

Materials:

- Copper(I) trifluoromethanesulfonate benzene complex ($\text{CuOTf} \cdot 0.5\text{C}_6\text{H}_6$) (0.05 mmol, 5 mol%)
- Chiral bis(oxazoline) ligand (e.g., tBuBOX) (0.055 mmol, 5.5 mol%)
- Alkene (1.0 mmol)
- Ethyl diazoacetate (1.2 mmol)
- Dichloromethane (CH_2Cl_2), freshly distilled (10 mL)

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve $\text{CuOTf} \cdot 0.5\text{C}_6\text{H}_6$ (0.05 mmol) and the chiral bis(oxazoline) ligand (0.055 mmol) in CH_2Cl_2 (5 mL).
- Stir the mixture at room temperature for 1 hour to form the catalyst complex.
- Add the alkene (1.0 mmol) to the catalyst solution.
- Slowly add a solution of ethyl diazoacetate (1.2 mmol) in CH_2Cl_2 (5 mL) to the reaction mixture over a period of 4 hours using a syringe pump.

- Stir the reaction at room temperature for an additional 8 hours after the addition is complete.
- Monitor the reaction by GC or TLC.
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to obtain the chiral cyclopropane derivative.
- Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for various copper-catalyzed diazo transfer reactions.

Table 1: Optimization of Copper-Catalyzed Diazo Transfer to Amines on a DNA-Encoded Library[14][15]

Entry	CuSO ₄ (equiv)	Buffer (0.05 M)	Time (h)	Conversion Aliphatic Amine (%)	Conversion Aromatic Amine (%)
1	10	Borate (pH 9.4)	1	81	2
2	10	Borate (pH 9.4)	16	100	39
3	1	NaHCO ₃ (pH 8.5)	16	100	25
4	10	K ₂ CO ₃ (pH 10.5)	16	98	96
5	1	K ₂ CO ₃ (pH 10.5)	16	7	53

Table 2: Substrate Scope for Copper-Catalyzed Synthesis of 1-Sulfonyl-1,2,3-triazoles[16]

Entry	Alkyne	Sulfonyl Azide	Solvent	Yield (%)
1	Phenylacetylene	Tosyl azide	Water	95
2	1-Octyne	Tosyl azide	Water	88
3	Propargyl alcohol	Tosyl azide	Water	92
4	Phenylacetylene	4-Nitrobenzenesulfonyl azide	Dichloromethane	91
5	1-Heptyne	4-Methoxybenzenesulfonyl azide	Dichloromethane	85

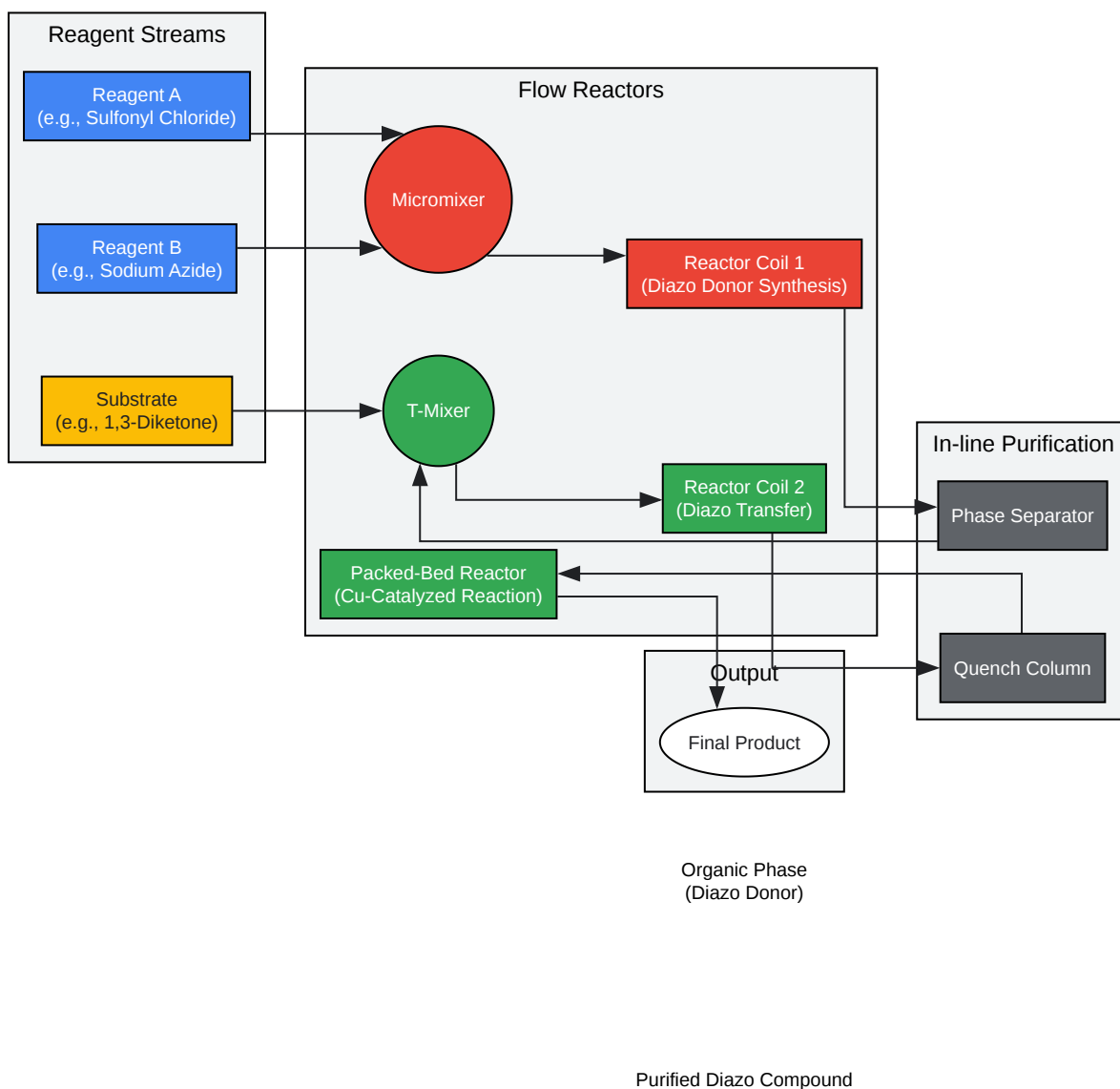
Table 3: Enantioselective Copper-Catalyzed C-H Insertion for Cyclopentanone Synthesis

Entry	Substrate	Ligand	Enantiomeric Excess (ee, %)	Yield (%)
1	α -diazo- β -keto sulfone 1	Ph-BOX	75	60
2	α -diazo- β -keto sulfone 1	tBu-BOX	68	55
3	α -diazo- β -keto sulfone 2	Ph-BOX	82	65
4	α -diazo- β -keto sulfone 2	iPr-BOX	71	62

Visualizations

Telescoped Continuous Flow Synthesis

The following diagram illustrates a telescoped continuous flow process for the generation of a diazo compound followed by a copper-catalyzed reaction. This approach offers advantages in terms of safety and efficiency by avoiding the isolation of hazardous intermediates.[\[17\]](#)[\[18\]](#)[\[19\]](#)



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Caption: Workflow for a telescoped continuous flow diazo synthesis and reaction.

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